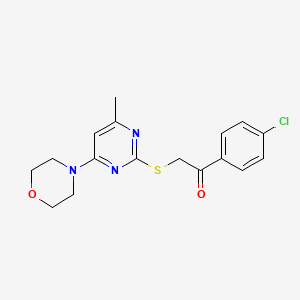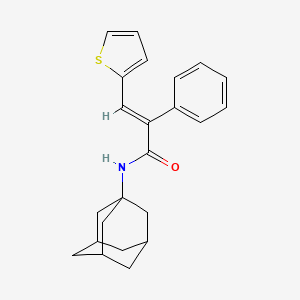
(E)-N-(1-adamantyl)-2-phenyl-3-(2-thienyl)-2-propenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that includes an adamantyl group, a phenyl group, and a thienyl group. The adamantyl group is a bulky, diamond-like structure that can impart unique properties to the molecule . The phenyl and thienyl groups are aromatic rings, which can participate in pi-pi interactions and may influence the molecule’s reactivity .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds have been synthesized using organolithium derivatives of heteroaromatics with di (1-adamantyl) ketone to give potentially rotameric tertiary alcohols .Molecular Structure Analysis
The molecular structure of this compound likely involves complex interactions between the adamantyl, phenyl, and thienyl groups. For example, in related compounds, the syn isomer makes up 85–100% of (2-furanyl)diadamantylmethanol and 80–90% of the 2-thienyl derivative, depending on the NMR solvent .Aplicaciones Científicas De Investigación
Synthesis and Structural Properties
Synthesis of Adamantyl-Substituted Nitrogen Heterocycles : A study by Litvinov et al. (1985) demonstrates the use of 3-(1-adamantyl)-3-chloropropenal as a synthon for obtaining various adamantyl-substituted nitrogen heterocycles, highlighting the versatile synthetic applications of adamantane derivatives (Litvinov et al., 1985).
Crystal Structure Analysis : Bai et al. (2012) conducted a study on the crystal structure of a molecule similar to the queried compound, offering insights into the structural properties of adamantane-based compounds (Bai et al., 2012).
Rotamerization Studies in Adamantyl Derivatives : Research by Lomas and Adenier (2002) explored the effects of tert-alkyl groups on rotamerization in adamantyl derivatives, contributing to our understanding of the molecular dynamics of such compounds (Lomas & Adenier, 2002).
Biological Activities
Antimicrobial and Anti-Inflammatory Properties : Al-Abdullah et al. (2014) investigated the antimicrobial and anti-inflammatory activities of adamantyl-based compounds, demonstrating their potential in pharmaceutical applications (Al-Abdullah et al., 2014).
Cholinesterase Inhibitory Activities : A study by Kwong et al. (2017) on the inhibitory activities of adamantyl-based ester derivatives on acetylcholinesterase and butyrylcholinesterase suggests potential therapeutic applications in neurodegenerative diseases (Kwong et al., 2017).
Histone Deacetylase Inhibition : Remiszewski et al. (2003) explored N-hydroxy-3-phenyl-2-propenamides as inhibitors of human histone deacetylase, indicating potential applications in cancer treatment (Remiszewski et al., 2003).
Material Science and Chemistry
Organic Solid-State Fluorescent Dyes : Krajcovic et al. (2016) researched the impact of adamantyl side groups on the efficiency and thermal stability of organic dyes, offering insights into their use in material science (Krajcovic et al., 2016).
Synthesis of Adamantane-Based Compounds : Feng et al. (2019) synthesized and characterized 3-phenyl-adamantane-1-carboxylic acid, contributing to the development of adamantyl-based materials (Feng et al., 2019).
Propiedades
IUPAC Name |
(E)-N-(1-adamantyl)-2-phenyl-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NOS/c25-22(24-23-13-16-9-17(14-23)11-18(10-16)15-23)21(12-20-7-4-8-26-20)19-5-2-1-3-6-19/h1-8,12,16-18H,9-11,13-15H2,(H,24,25)/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWAZEHPUSYCDCQ-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C(=CC4=CC=CS4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)/C(=C/C4=CC=CS4)/C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2479230.png)


![3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2479235.png)


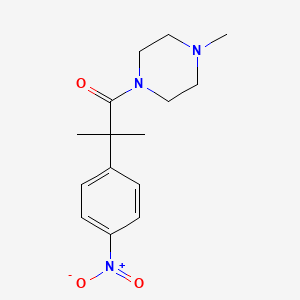
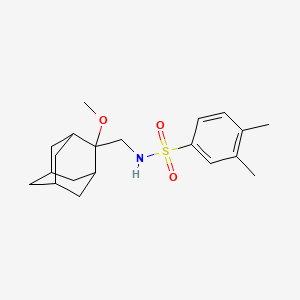
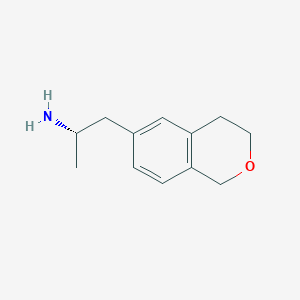
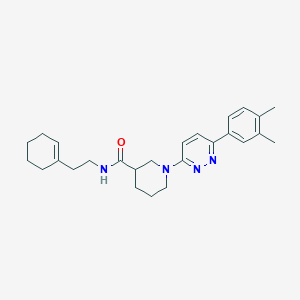

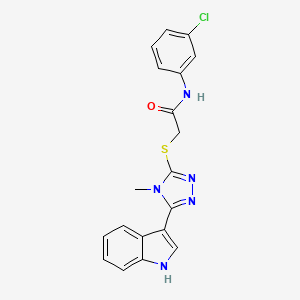
![2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N,N-dipropylacetamide](/img/structure/B2479250.png)
